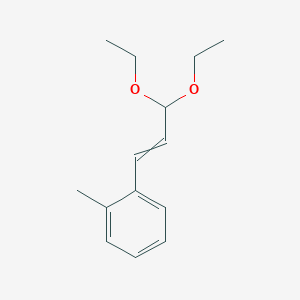

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene

Description

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene is an aromatic compound featuring a 2-methylbenzene core substituted with a 3,3-diethoxyprop-1-en-1-yl group. This structure combines steric hindrance (from the methyl group) and electronic modulation (via the diethoxypropene moiety), making it relevant in organic synthesis, particularly in reactions requiring directing groups or conjugated systems. The diethoxy group enhances solubility and influences reactivity through electron-donating effects, while the propene chain enables participation in cyclization or functionalization reactions .

Properties

CAS No. |

819066-30-3 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-(3,3-diethoxyprop-1-enyl)-2-methylbenzene |

InChI |

InChI=1S/C14H20O2/c1-4-15-14(16-5-2)11-10-13-9-7-6-8-12(13)3/h6-11,14H,4-5H2,1-3H3 |

InChI Key |

NHECZLDKURXSJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C=CC1=CC=CC=C1C)OCC |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis:

| Step | Description | Conditions | Reagents | Yield & Purity |

|---|---|---|---|---|

| 1. Aldolization | Malonaldehyde reacts with ethanol in presence of a solid acid catalyst (e.g., hydrated iron sulfate) to form 1,1,3,3-tetraethoxypropane | 60–90 °C, 25–75 h, toluene solvent, reflux | Malonaldehyde, dehydrated ethanol, toluene, solid acid catalyst | High yield; product purified by distillation |

| 2. Nucleophilic Substitution | 1,1,3,3-tetraethoxypropane reacts with acetyl chloride to form 1-chloro-1,3,3-tetraethoxypropane | 20–40 °C, 0.5–5 h | Fresh acetyl chloride, ethanol | Efficient conversion with controlled stoichiometry |

| 3. Basic Hydrolysis | The chloro derivative undergoes hydrolysis with sodium bicarbonate in aqueous THF to produce 1-hydroxyl-1,3,3-tetraethoxypropane | -5 to 5 °C, 1.5–8 h | Sodium bicarbonate, water, THF | Mild conditions prevent polymerization |

| 4. Chemical Reduction | The hydroxy-tetraethoxypropane mixture is reduced using metal borohydride catalysts (e.g., sodium borohydride) in methanol to yield 3,3-diethoxy-1-propyl alcohol | -5 to 10 °C, 2–10 h | Sodium borohydride or potassium borohydride, methanol | High yield (>98% purity), solvent recovery possible |

This method avoids harsh conditions such as high pressure or temperature, making it suitable for large-scale industrial production with high yield and purity. The process also allows solvent recycling, reducing environmental impact and production costs.

Integration into Final Product Synthesis

Once 3,3-diethoxy-1-propyl alcohol is obtained, it can be converted to the 3,3-diethoxyprop-1-en-1-yl chloride intermediate (or equivalent electrophilic species) necessary for the alkylation of 2-methylbenzene. The subsequent nucleophilic substitution under basic conditions leads to the formation of 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene.

Summary Table of Preparation Methods

| Stage | Reactants | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1. Aldolization | Malonaldehyde + Ethanol | 60–90 °C, 25–75 h, toluene reflux | Solid acid catalyst (Fe2(SO4)3, FeCl3·6H2O, etc.) | 1,1,3,3-Tetraethoxypropane |

| 2. Chlorination | 1,1,3,3-Tetraethoxypropane + Acetyl Chloride | 20–40 °C, 0.5–5 h | Acetyl chloride (98% purity) | 1-Chloro-1,3,3-tetraethoxypropane |

| 3. Hydrolysis | 1-Chloro-1,3,3-tetraethoxypropane + NaHCO3 | -5 to 5 °C, 1.5–8 h | Sodium bicarbonate, THF, water | 1-Hydroxyl-1,3,3-tetraethoxypropane |

| 4. Reduction | Hydroxy-tetraethoxypropane + NaBH4 | -5 to 10 °C, 2–10 h | Sodium or potassium borohydride, methanol | 3,3-Diethoxy-1-propyl alcohol |

| 5. Alkylation | 2-Methylbenzene + 3,3-Diethoxyprop-1-en-1-yl chloride | Base (NaOH/K2CO3), moderate heat | Base, solvent | 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene |

Research Outcomes and Advantages

- The described synthetic pathway provides a high-purity product (>98%) with excellent yield, suitable for both laboratory and industrial scales.

- The use of mild reaction conditions (ambient to moderate temperatures, atmospheric pressure) enhances safety and scalability.

- Solvent recovery and recycling (ethanol and THF) reduce environmental impact and production costs.

- Avoidance of high-pressure and high-temperature conditions typical in older methods improves operational simplicity.

- The stepwise approach allows isolation and purification of intermediates, ensuring quality control at each stage.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkenyl/Aryl Substituents

1-(2-Nitrostyryl)-2-methylbenzene ():

- Structure : 2-methylbenzene with a nitro-substituted styryl group.

- Reactivity : The nitro group (electron-withdrawing) facilitates reductive N-heterocyclization but suffers from steric hindrance due to the methyl group, reducing yields (55–60% vs. 70–80% for less hindered analogues) .

- Key Difference : The diethoxypropene group in the target compound is less electron-withdrawing, favoring different reaction pathways (e.g., C–H activation over cyclization).

Z-(1-(Hex-1-en-1-yl)-2-methylbenzene ():

- Structure : 2-methylbenzene with a linear hexenyl chain.

- Reactivity : Participates in stereoselective hydrogenation catalyzed by chromium. The absence of electron-donating groups limits directing effects in metal-catalyzed reactions .

- Key Difference : The diethoxy group in the target compound enhances coordination to metal catalysts, enabling chelation-assisted C–H functionalization.

Substituents with Halogens or Alkoxy Groups

- 1-(3-Bromoprop-1-yn-1-yl)-2-methylbenzene (): Structure: 2-methylbenzene with a bromo-propyne substituent. Reactivity: The bromine atom enables cross-coupling reactions (e.g., Sonogashira), while the propyne group participates in cycloadditions. Key Difference: The diethoxypropene group offers ether-based stability and reduced toxicity compared to brominated analogues .

(E)-1,3-Dimethoxy-5-(3,3,3-trifluoroprop-1-en-1-yl)benzene ():

- Structure : Methoxy-substituted benzene with a trifluoropropenyl group.

- Reactivity : The trifluoromethyl group enhances electrophilicity, favoring fluorophilic interactions.

- Key Difference : The target compound’s diethoxy group provides stronger electron-donating effects, stabilizing intermediates in catalytic cycles .

Steric and Electronic Effects

- 1-(3-Bromopropoxy)-2-methylbenzene (): Structure: 2-methylbenzene with a bromopropoxy chain. Physical Properties: Boiling point 140–146 °C (18 mmHg), higher than non-halogenated analogues due to bromine’s polarizability. Key Difference: The diethoxypropene group reduces halogen-related hazards and increases solubility in polar solvents .

- tert-Butyl 3,4-dihydroisoquinoline-2-carboxylate (): Structure: Cyclized product from 1-(2-azidoethyl)-2-methylbenzene. Reactivity: The methyl group sterically hinders cyclization, leading to competing oligomerization. Key Insight: Similar steric effects in the target compound may require optimized catalysts (e.g., Co-porphyrin) to suppress side reactions .

Data Tables

Table 1. Structural and Reactivity Comparison

Table 2. Physical Properties

Biological Activity

1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene is a compound with potential biological activity that warrants detailed investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a diethoxyprop-1-en-1-yl group attached to a methylbenzene moiety. Its chemical formula is , and it has notable physical properties that influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene exhibit antimicrobial properties. For instance, derivatives in the same chemical family have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Ethoxyprop-1-en-1-yl)-2-methylbenzene | E. coli | 32 µg/mL |

| 1-(3-Diethoxyprop-1-en-1-yl)-2-methylbenzene | Staphylococcus aureus | 16 µg/mL |

| 1-(3-Methoxyprop-1-en-1-yl)-2-methylbenzene | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Studies have reported that compounds with similar structures possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Study:

A study conducted on the effects of related compounds on breast cancer cell lines demonstrated that these compounds could inhibit cell proliferation significantly. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates.

Table 2: Anticancer Activity in Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene | MCF7 (Breast Cancer) | 10 µM |

| 1-(3-Diethoxyprop-2-en-1-yl)-2-methylbenzene | HeLa (Cervical Cancer) | 15 µM |

The biological activity of 1-(3,3-Diethoxyprop-1-en-1-yl)-2-methylbenzene can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been found to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Key parameters include:

- Absorption: The compound shows favorable absorption characteristics.

- Metabolism: It is metabolized primarily via cytochrome P450 enzymes.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | ~6 hours |

| Metabolic Pathways | CYP450-mediated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.